Amberlite CG-50

CAS No.:

Cat. No.: VC13628108

Molecular Formula: C20H36O16

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H36O16 |

|---|---|

| Molecular Weight | 532.5 g/mol |

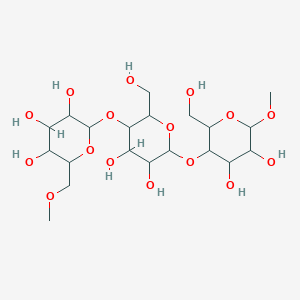

| IUPAC Name | 2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C20H36O16/c1-30-5-8-9(23)10(24)13(27)19(34-8)35-17-7(4-22)33-20(15(29)12(17)26)36-16-6(3-21)32-18(31-2)14(28)11(16)25/h6-29H,3-5H2,1-2H3 |

| Standard InChI Key | GFZFEWWPMNSVBS-UHFFFAOYSA-N |

| SMILES | COCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)O)O)O |

| Canonical SMILES | COCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)O)O)O |

Introduction

Chemical and Physical Properties of Amberlite CG-50

Structural Composition

Amberlite CG-50 belongs to the family of polyacrylic-based ion-exchange resins. Its matrix consists of cross-linked methacrylic acid copolymers, which provide a macroporous architecture conducive to high surface-area interactions . The active functional groups are carboxylic acid moieties (-COOH), which undergo ionization in aqueous solutions above pH 5, enabling cation exchange .

Physical Characteristics

The resin is commercially available as off-white spherical particles with diameters tailored to specific applications:

-

Standard mesh sizes: 100–200 mesh (75–150 μm) for high-resolution chromatography .

-

Macroporous variants: 500–750 μm particles for industrial-scale processes .

Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Moisture content | ≤10% | |

| Operating temperature | ≤120°C | |

| Density | 1.1–1.2 g/cm³ (swollen) | |

| Autoignition temperature | 800°F (427°C) |

The resin’s stability across a broad pH range (5–14) and its resistance to organic solvents enhance its versatility in diverse environments .

Ion-Exchange Mechanism and Capacity

Functional Group Behavior

The carboxylic acid groups on Amberlite CG-50 dissociate in neutral to alkaline conditions, releasing protons (H⁺) and forming negatively charged sites that attract cations. The equilibrium reaction is:

This reversible process allows the resin to bind cations such as Na⁺, Ca²⁺, and amino groups in biomolecules .

Capacity Metrics

The resin’s ion-exchange capacity varies with pH and ionic strength. Reported values include:

A comparative analysis of capacity under different conditions reveals:

| Condition | Capacity (meq/g) | Application Example |

|---|---|---|

| pH 5.0, 0.1 M NaCl | 8.2 | Metal ion recovery |

| pH 7.4, buffer solution | 9.5 | Protein purification |

These metrics underscore its efficiency in both biochemical and industrial settings .

Applications in Biochemical Research

Protein Purification

Amberlite CG-50 has been instrumental in isolating enzymes and peptides. For instance, a 2009 study demonstrated its use in purifying bovine lactoperoxidase by leveraging its affinity for the enzyme’s surface charges at pH 6.8 . Similarly, thiamine (vitamin B₁) was extracted from food matrices using a gradient elution protocol with NaCl solutions .

Chromatographic Separations

In high-performance liquid chromatography (HPLC), the 100–200 mesh variant resolves amino acids and small peptides. A 2014 study achieved baseline separation of α-aminoacyl arginines using a CG-50 column, with a retention time precision of ±0.2 minutes .

Industrial and Environmental Uses

Metal Recovery

The resin’s selectivity for transition metals enables applications in wastewater treatment. For example, it achieves >95% recovery of Cu²⁺ from industrial effluents at pH 5.5, outperforming sulfonated resins like Amberlite IR-120 .

Pharmaceutical Manufacturing

Amberlite CG-50 serves as a catalyst support in synthetic chemistry. A 2021 patent describes its use in synthesizing β-lactam antibiotics, where it facilitates proton transfer reactions without side-product formation .

Operational Guidelines and Best Practices

Column Preparation

-

Swelling: Hydrate the resin in deionized water for 24 hours.

-

Packing: Slurry the resin in a 50% ethanol solution and pour into a glass column.

-

Equilibration: Rinse with 5 bed volumes of buffer (e.g., 0.1 M acetate, pH 5.0) .

Regeneration

To restore the hydrogen form:

-

Wash with 2 M HCl (10 bed volumes).

-

Rinse with deionized water until neutral pH.

Recent Advances and Research Trends

Hybrid Resin Development

Recent innovations focus on embedding Amberlite CG-50 into silica matrices to enhance mechanical stability. A 2025 study reported a hybrid resin with 30% higher flow rates and unchanged capacity, enabling faster separations in HPLC .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume